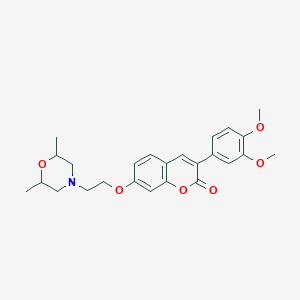
3-(3,4-dimethoxyphenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dimethoxyphenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-2H-chromen-2-one, also known as compound X, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound has been found to possess a range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
Applications De Recherche Scientifique
Fluorescent Probes for Hypoxic Cells
A study developed a novel fluorescent probe for selective detection of hypoxia or nitroreductase (NTR) in tumor cells, using a structure that includes morpholine groups and a 4-nitroimidazole moiety as a hypoxic trigger. This probe displayed high selectivity, "Turn-On" fluorescence response, suitable sensitivity, no cytotoxicity, large Stokes’ shift, and dual emission, making it useful for imaging the hypoxic status of tumor cells like HeLa cells. This innovation aims to enhance biomedical research applications in disease-relevant hypoxia imaging (Feng et al., 2016).
P-glycoprotein Inhibitor Metabolism
Research on HM-30181, a new P-glycoprotein inhibitor related to chromenone compounds, investigated its in vitro and in vivo metabolic pathways in rats. This study identified various metabolites and provided insights into the metabolic routes, including O-demethylation, hydrolysis, and hydroxylation. Such research highlights the compound's potential in understanding drug resistance mechanisms in cancer therapy (Paek et al., 2006).
Crown Ethers Based on Chromenones
The synthesis and complexation study of novel 3-methoxyphenyl chromenone crown ethers were conducted, demonstrating their ability to form stable complexes with sodium and potassium ions. This research indicates potential applications in material science, specifically in the design of ion-selective sensors and molecular recognition materials (Gündüz et al., 2006).
COX-2 Inhibition for Anti-inflammatory Applications
A molecular characterization and biological activity study of a novel selective COX-2 inhibitor showed promise for anti-inflammatory applications. This research underscores the therapeutic potential of chromenone derivatives in treating inflammation-related diseases (Rullah et al., 2015).
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO6/c1-16-14-26(15-17(2)31-16)9-10-30-20-7-5-19-11-21(25(27)32-23(19)13-20)18-6-8-22(28-3)24(12-18)29-4/h5-8,11-13,16-17H,9-10,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPNABKDGOFUMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-N-(4-methoxyphenyl)-1-methyl-6-oxopyrimidine-5-carboxamide](/img/structure/B2667696.png)
![Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate](/img/no-structure.png)
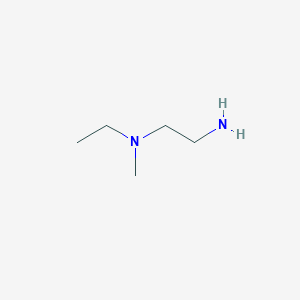
![1,7-dimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2667702.png)
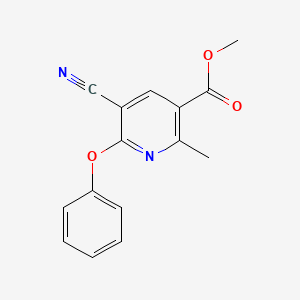
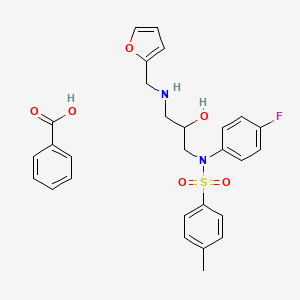
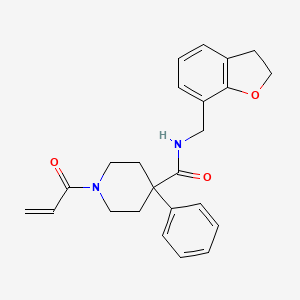
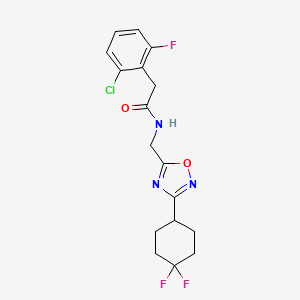
![1-[4-(Tert-butyl)phenyl]-4-chloro-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile](/img/structure/B2667710.png)
![5-(3-oxo-3-(piperidin-1-yl)propyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2667712.png)
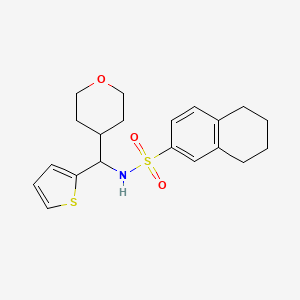
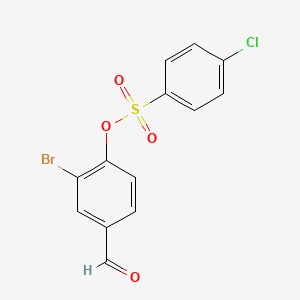
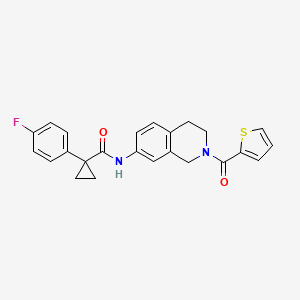
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(3,4-dimethylphenyl)oxazol-2-yl)thio)acetamide](/img/structure/B2667717.png)